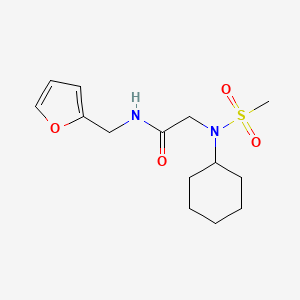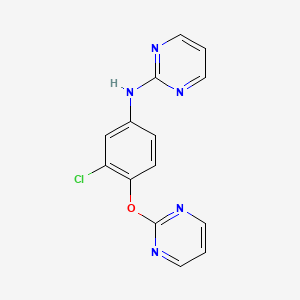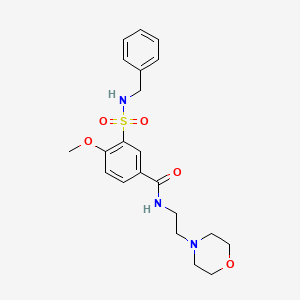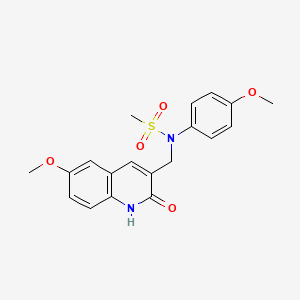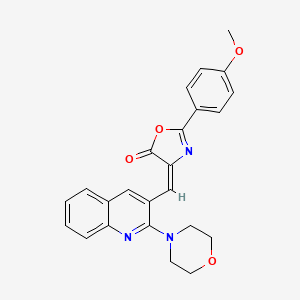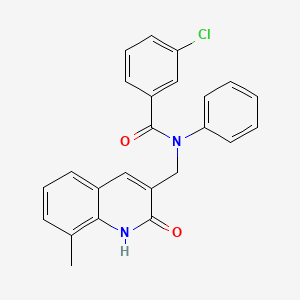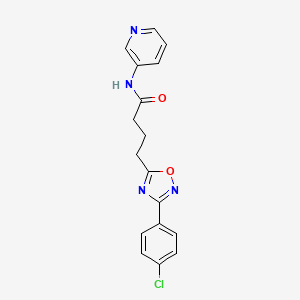
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound belongs to the class of oxadiazole derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It also inhibits the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity to normal cells and tissues. It has been shown to induce cell death in cancer cells, inhibit the growth of fungal and bacterial cells, and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide in lab experiments is its broad-spectrum activity against cancer, fungi, and bacteria. It also has low toxicity to normal cells and tissues. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Orientations Futures
There are several future directions for 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide research. One direction is to investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to optimize its structure and investigate its activity against other types of cancer, fungi, and bacteria. Additionally, further studies are needed to understand its mechanism of action and optimize its use in various applications.
In conclusion, this compound is a promising compound that has potential applications in medicine and biotechnology. Its broad-spectrum activity against cancer, fungi, and bacteria, as well as its low toxicity to normal cells and tissues, make it a valuable compound for scientific research. Further studies are needed to optimize its use in various applications and understand its mechanism of action.
Méthodes De Synthèse
The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide can be achieved using various methods. One of the commonly used methods involves the reaction of 4-chlorobenzoic acid hydrazide with pyridine-3-carboxaldehyde in the presence of acetic anhydride and triethylamine to form 3-(4-chlorophenyl)-1-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with butanoyl chloride to form the final product.
Applications De Recherche Scientifique
The potential applications of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide in scientific research are vast. This compound has been studied for its anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-13-8-6-12(7-9-13)17-21-16(24-22-17)5-1-4-15(23)20-14-3-2-10-19-11-14/h2-3,6-11H,1,4-5H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEQXWJDMJXKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

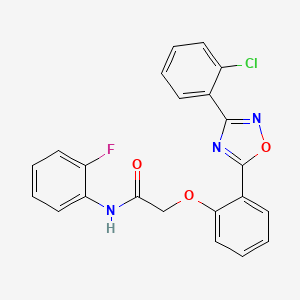

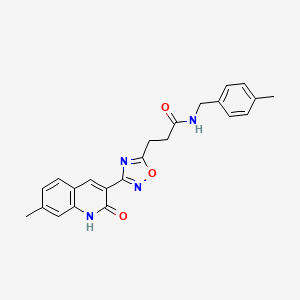
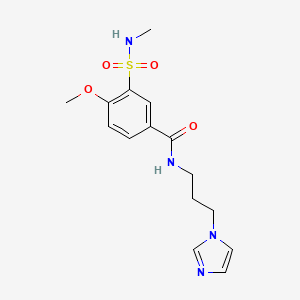
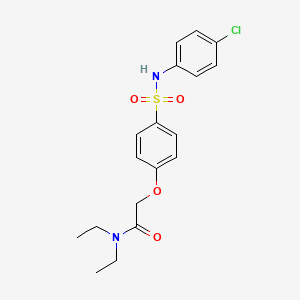
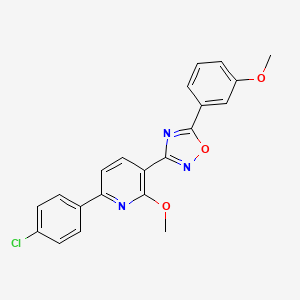
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7717201.png)

